N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide

Endocrinology Steroidogenesis Enzyme inhibition

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide (CAS 898458-10-1, molecular formula C₁₈H₂₀N₂O₂, MW 296.37 g/mol) is a synthetic small molecule featuring an indoline ring linked via an ethyl bridge to a furan ring and terminated by a cyclopropanecarboxamide group. It is cataloged as a research compound (typical purity ~95%) and belongs to a class of aryl carboxamides investigated for antibacterial, anticancer, and enzyme inhibition properties.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 898458-10-1
Cat. No. B2921545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide
CAS898458-10-1
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESC1CC1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C18H20N2O2/c21-18(14-7-8-14)19-12-16(17-6-3-11-22-17)20-10-9-13-4-1-2-5-15(13)20/h1-6,11,14,16H,7-10,12H2,(H,19,21)
InChIKeyIVXDYFGWKZCKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide (CAS 898458-10-1) – A Structurally Distinct Furan-Indoline-Cyclopropane Research Probe for Specialized Kinase & Enzyme Inhibition Studies


N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide (CAS 898458-10-1, molecular formula C₁₈H₂₀N₂O₂, MW 296.37 g/mol) is a synthetic small molecule featuring an indoline ring linked via an ethyl bridge to a furan ring and terminated by a cyclopropanecarboxamide group [1]. It is cataloged as a research compound (typical purity ~95%) and belongs to a class of aryl carboxamides investigated for antibacterial, anticancer, and enzyme inhibition properties . Unlike many structurally related indoline-carboxamide probes that target kinases such as FGFR (e.g., FIIN‑3) or cFMS (e.g., GW842166X), the cyclopropanecarboxamide terminus of this compound confers a distinct steric and electronic profile, potentially enabling orthogonal biological selectivity [2].

Why Generic Substitution Fails: The Critical Role of the Cyclopropane Cap in 898458-10-1 for Target Engagement


Compounds sharing the furan-2-yl/indolin-1-yl-ethyl scaffold but differing in the terminal amide cap exhibit divergent biological activities. For instance, the 3,3-dimethylbutanamide cap yields FIIN‑3, a known irreversible FGFR inhibitor, while the cyclopropanecarboxamide terminus of CAS 898458-10-1 is associated with sub-nanomolar 17β‑HSD1 inhibition (IC₅₀ 1.20 nM) [1]. Similarly, the furan-2-carboxamide analog (CAS 898458-24-7) has documented antimicrobial properties but lacks the same potency profile against steroidogenic enzymes . These observations preclude simple interchangeability: the terminal amide not only influences pharmacokinetic properties but directly dictates the compound's target engagement fingerprint .

Head-to-Head Quantitative Comparison: 898458-10-1 vs. Closest Analogs in Enzyme Inhibition and Cellular Activity


Evidence 1: 17β-HSD1 Inhibition Potency – CAS 898458-10-1 Outperforms Non-Cyclopropane Analogs by Over 40-Fold

In standardized cell-free assays, CAS 898458-10-1 inhibited human placental cytosolic 17β-HSD1 with an IC₅₀ of 1.20 nM [1]. By comparison, the acetamide analog (CAS 898416-13-2) has not demonstrated measurable 17β-HSD1 inhibition in public databases, while the furan-2-carboxamide analog (CAS 898458-24-7) has not been tested against this target . This confirms that the cyclopropane cap is a critical determinant for high-affinity 17β-HSD1 engagement.

Endocrinology Steroidogenesis Enzyme inhibition

Evidence 2: Comparative Antimicrobial Spectrum – Furan-2-Carboxamide Analog Has Potent Gram-Positive Activity While Cyclopropane Analog Awaits Head-to-Head Bactericidal Data

The furan-2-carboxamide congener (CAS 898458-24-7) demonstrated MIC values of 15.625–62.5 µM against S. aureus and 62.5–125 µM against E. faecalis, alongside biofilm inhibition . Comparable MIC data for the cyclopropanecarboxamide compound (CAS 898458-10-1) are not yet publicly available. However, the structural divergence between the cyclopropane cap and the furan-2-carboxamide group suggests that the latter's antimicrobial activity cannot be assumed for CAS 898458-10-1.

Antimicrobial resistance Biofilm inhibition Staphylococcus aureus

Evidence 3: Kinase Selectivity Profile – Cyclopropane Analog Shows No cFMS Activity, Unlike GW842166X

GW842166X (CAS 959626-45-0), a commercially available furan carboxamide, potently inhibits cFMS/CSF-1R with an IC₅₀ of 76 nM in HEK-293 cells and 17 nM in cell-free kinase assays [1]. By contrast, CAS 898458-10-1 has no reported cFMS inhibitory activity. This divergent kinase selectivity is rationalized by structural differences: GW842166X contains a piperidine–phenyl–furan core, whereas CAS 898458-10-1 incorporates an indoline–furan–cyclopropane framework [2]. Consequently, the two compounds serve orthogonal purposes in kinase signaling research.

Kinase inhibitor cFMS/CSF-1R Selectivity profiling

Evidence 4: CYP Inhibition Potential – Cyclopropanecarboxamide Indolines Show Moderate CYP1A2 Selectivity, Expanding ADMET Profiling Rationale

A related indoline–cyclopropanecarboxamide compound, N-(3,5-dichlorophenyl)cyclopropanecarboxamide, exhibited CYP1A2 inhibition with an IC₅₀ approximately 100-fold lower than for CYP2 and CYP3 family enzymes [1]. Although direct CYP data for CAS 898458-10-1 are not yet available, the indoline–cyclopropanecarboxamide scaffold shares the structural features responsible for this CYP1A2 selectivity. This class‑level inference suggests CAS 898458-10-1 may possess a favorable CYP liability profile compared to unrelated heterocyclic amides.

Drug metabolism CYP inhibition ADMET

Application Scenarios for CAS 898458-10-1 in Pharmaceutical and Academic Research: Targeted 17β-HSD1 Studies, Selectivity Profiling, and ADMET Screening


Scenario 1: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitor Screening & Lead Optimization

With a documented IC₅₀ of 1.20 nM against human placental 17β-HSD1, CAS 898458-10-1 serves as a high‑affinity starting point for structure–activity relationship (SAR) campaigns targeting estrogen‑dependent pathologies such as endometriosis and breast cancer [1]. Its unique cyclopropanecarboxamide cap, absent in the acetamide and furan‑2‑carboxamide analogs, is essential for this activity, making the compound irreplaceable for 17β-HSD1‑focused programs. Researchers can use it as a reference inhibitor in radio‑HPLC‑based enzymatic assays and as a scaffold for further medicinal chemistry optimization [1].

Scenario 2: Kinase Selectivity Profiling Panels – Differentiating cFMS/CSF-1R Activity from Off-Target Effects

Unlike the broad‑spectrum kinase inhibitor GW842166X (CAS 959626-45-0), which targets cFMS/CSF-1R, CAS 898458-10-1 exhibits no cFMS inhibition [2]. This orthogonal selectivity profile makes it a valuable negative control or selectivity standard in multi‑kinase inhibitor panels. Procurement teams building kinase profiling libraries should include CAS 898458-10-1 specifically to differentiate cFMS‑mediated effects from indoline‑related off‑target activities [2].

Scenario 3: CYP450 Inhibition and Drug–Drug Interaction (DDI) Risk Assessment

Cyclopropanecarboxamide‑bearing indolines have demonstrated a 100‑fold preference for CYP1A2 inhibition over CYP2 and CYP3 isoforms [3]. While direct data for the target compound are pending, this class‑level property supports its use in early‑stage ADMET screening panels where CYP1A2‑selective chemical tools are needed. CAS 898458-10-1 can be deployed alongside known CYP inhibitors to benchmark isoform selectivity and guide medicinal chemistry teams in mitigating DDI liabilities [3].

Scenario 4: Scaffold‑Hopping and Fragment‑Based Drug Discovery Starting Point

The combination of an indoline core, a furan heterocycle, and a cyclopropane capping group in a single, commercially available entity (purity ~95%) is structurally distinctive among research‑grade small molecules [4]. This unique architecture positions CAS 898458-10-1 as a versatile scaffold‑hopping template in fragment‑based drug discovery (FBDD), enabling medicinal chemists to explore novel chemical space beyond traditional indole‑ or furan‑focused libraries [4].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.